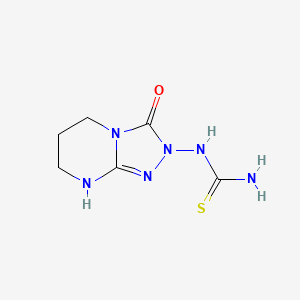
Thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of a broader class of thiourea derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a triazole ring is formed through the reaction of a hydrazine derivative with a carbonyl compound . The reaction conditions often require the presence of a base such as triethylamine and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiourea compounds. These products can have distinct biological activities and applications .
Applications De Recherche Scientifique
Thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea derivatives: Compounds such as N,N’-dimethylthiourea and N,N’-diethylthiourea share similar structural features and biological activities.
Triazole-containing compounds: Compounds like 1,2,4-triazole and its derivatives also exhibit similar biological activities and are used in various applications.
Uniqueness
Thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- is unique due to its specific combination of sulfur and nitrogen atoms within a heterocyclic framework. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
120602-28-0 |
|---|---|
Formule moléculaire |
C6H10N6OS |
Poids moléculaire |
214.25 g/mol |
Nom IUPAC |
(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C6H10N6OS/c7-4(14)9-12-6(13)11-3-1-2-8-5(11)10-12/h1-3H2,(H,8,10)(H3,7,9,14) |
Clé InChI |
VJIJSJKISRXBMY-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=NN(C(=O)N2C1)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







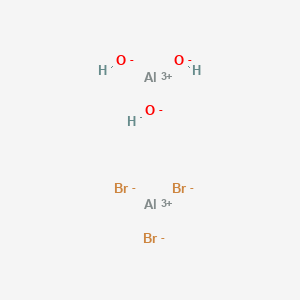
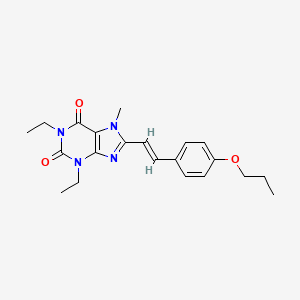



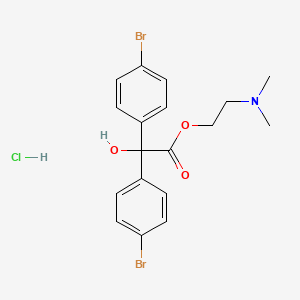
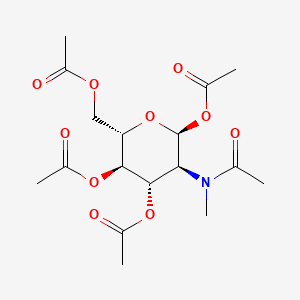
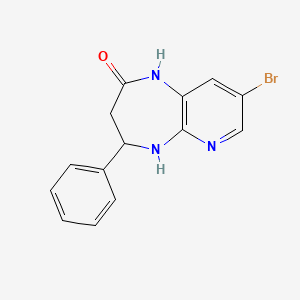
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)
